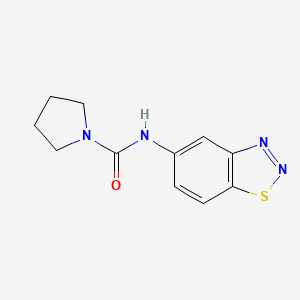

N-1,2,3-benzothiadiazol-5-yl-1-pyrrolidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to N-1,2,3-Benzothiadiazol-5-yl-1-pyrrolidinecarboxamide involves multiple steps, including cyclization reactions and the interaction with copper(II) ions. For instance, Adhami et al. (2014) described the synthesis of cyclic systems that are structurally similar, highlighting the role of copper(II) chloride in oxidation and cyclization processes (Adhami et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR spectroscopy, as well as X-ray single-crystal diffraction. The detailed analysis provides insights into the positions of atoms, bond lengths, bond angles, and dihedral angles, establishing the stable planar geometry around the central ion in complexes (Adhami et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions with copper(II) ions to form new complexes, demonstrating significant cytotoxicity against various human cancer cell lines. This showcases their potential in medicinal chemistry, especially in designing cancer therapeutics (Adhami et al., 2014).

Physical Properties Analysis

While specific physical properties of N-1,2,3-Benzothiadiazol-5-yl-1-pyrrolidinecarboxamide are not directly discussed in the reviewed literature, the methodologies employed for structural characterization, such as X-ray diffraction, provide essential data for understanding its physical characteristics, including molecular geometry and stability.

Chemical Properties Analysis

The chemical properties, particularly the interaction with copper(II) ions leading to the formation of complexes with notable cytotoxic activities, highlight the chemical versatility and potential applicability of N-1,2,3-Benzothiadiazol-5-yl-1-pyrrolidinecarboxamide derivatives in developing new therapeutic agents (Adhami et al., 2014).

科学的研究の応用

Medicinal Chemistry Applications

Anticancer and Antiallergic Agents

N-1,2,3-benzothiadiazol derivatives have been explored for their potential in cancer therapy and allergy treatment. For instance, the synthesis and cytotoxic activity of novel cyclic systems incorporating thiadiazolo[2,3-a]pyridine benzamide derivatives, and their copper(II) complexes showed significant cytotoxicity against various human cancer cell lines, indicating a potential for anticancer applications (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014). Similarly, N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides were synthesized to determine their antiallergic activity, with one compound demonstrating significant potency in the rat passive cutaneous anaphylaxis (PCA) assay (Honma, Oda, Hashiyama, Hanamoto, Nakai, Inoue, Ishida, Takeda, Ono, & Tsuzurahara, 1983).

Carbonic Anhydrase Inhibitors

Novel metal complexes of heterocyclic sulfonamide, showing strong inhibitory properties against carbonic anhydrase enzymes, have been developed. These inhibitors could have therapeutic implications, showing more potent inhibitory effects than acetazolamide, a standard control compound (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Materials Science Applications

Electrochromic Materials

Thiadiazolo[3,4-c]pyridine, a structural analog of benzothiadiazole, has been used to develop donor-acceptor-type electrochromic polymers. These materials exhibit unique properties, such as fast switching times and high coloration efficiency, which could be beneficial for developing advanced electrochromic devices (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).

Analytical Chemistry Applications

Chemosensors for Sulfide Detection

Pyridine-2,6-dicarboxamide based scaffolds with benzothiazole ring appendages have been developed as chemosensors for the selective detection of sulfide ions and gaseous hydrogen sulfide (H2S). These sensors are capable of detecting sulfide in aqueous media and have applications in environmental monitoring and potentially in medical diagnostics (Kumar, Kumar, Pandey, & Gupta, 2018).

作用機序

While the specific mechanism of action for “N-1,2,3-benzothiadiazol-5-yl-1-pyrrolidinecarboxamide” is not mentioned in the sources, 2,1,3-benzothiadiazole and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

特性

IUPAC Name |

N-(1,2,3-benzothiadiazol-5-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c16-11(15-5-1-2-6-15)12-8-3-4-10-9(7-8)13-14-17-10/h3-4,7H,1-2,5-6H2,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIFGVVFZLEYRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC3=C(C=C2)SN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5517287.png)

![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)

![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)

![3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)

![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)

![3,6-dimethyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5517333.png)

![(1R,9S)-11-(2-methylthieno[3,2-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5517346.png)

![9-(3-ethoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517349.png)

![9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517354.png)

![N-((3R*,4R*)-1-{[2-(ethylthio)pyrimidin-5-yl]methyl}-3-hydroxypiperidin-4-yl)isonicotinamide](/img/structure/B5517371.png)

![6-{[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5517379.png)